REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([S:14](Cl)(=[O:16])=[O:15])[CH3:13]>N1C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:14]([CH2:12][CH3:13])(=[O:16])=[O:15])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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20.2 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
|
Smiles
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C(C)S(=O)(=O)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the reaction was continued for one night
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Type
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DISTILLATION
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Details
|
After the pyridine was distilled off
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Type
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DISSOLUTION
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Details
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the thus-obtained product was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with diluted hydrochloric acid twice
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the ethyl acetate was distilled off
|
Type
|
CUSTOM
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Details
|
to obtain the crude product (crystals)
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Type
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WASH
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Details
|
The crude product was washed with diisopropyl ether
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)NS(=O)(=O)CC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |